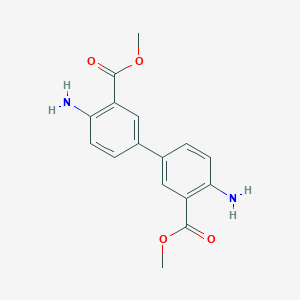
(+)-Isoborneol
Vue d'ensemble
Description
(+)-Isoborneol is a bicyclic organic compound and a terpene derivative. It is a secondary alcohol with a camphor-like odor and is commonly found in essential oils of various plants. This compound is known for its use in traditional medicine and as a precursor in the synthesis of other valuable chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (+)-Isoborneol can be synthesized through the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of camphene, a process that involves the use of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to borneol using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Camphor.
Reduction: Borneol.
Substitution: Various esters and ethers depending on the substituent used.
Applications De Recherche Scientifique
(+)-Isoborneol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (+)-Isoborneol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Borneol: A structural isomer of (+)-Isoborneol with similar properties but different stereochemistry.
Camphor: An oxidized form of this compound, used in medicinal and industrial applications.
Menthol: Another terpene alcohol with similar cooling and aromatic properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to serve as a chiral building block in organic synthesis and its diverse biological activities make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
16725-71-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |
Clé InChI |
DTGKSKDOIYIVQL-OYNCUSHFSA-N |
SMILES |
CC1(C2CCC1(C(C2)O)C)C |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |
SMILES canonique |
CC1(C2CCC1(C(C2)O)C)C |
Point d'ébullition |
212 °C |
Color/Form |
White to off-white crystals White translucent lumps |
Densité |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |
Point d'éclair |
150 °F (60 °C) /closed cup/ |
melting_point |
202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 214 °C |
| 16725-71-6 124-76-5 507-70-0 |
|
Description physique |
Liquid White translucent solid; [Hawley] Solid |
Pictogrammes |
Flammable |
Durée de conservation |
Stable under recommended storage conditions. |
Solubilité |
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ethe |
Pression de vapeur |
0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)








